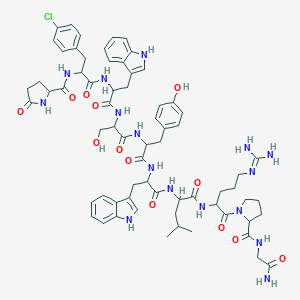
LHRH-Ptt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the action of the natural hormone but with enhanced stability and potency. It is used primarily in research settings to study hormonal regulation and reproductive biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” involves multiple steps, including the protection of functional groups, peptide bond formation, and deprotection. The key steps include:
Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
Peptide Bond Formation: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
“Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” undergoes various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The chlorine atom on the phenylalanine residue can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium azide or other nucleophiles in the presence of a base.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Thiol-containing peptides.
Substitution: Azido-phenylalanine derivatives.
科学研究应用
“Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modification.
Biology: Investigating hormonal regulation and receptor interactions.
Medicine: Developing therapeutic agents for reproductive disorders.
Industry: Producing stable and potent analogs for pharmaceutical applications.
作用机制
The compound exerts its effects by binding to the Luteinizing Hormone-Releasing Hormone receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones play crucial roles in regulating reproductive functions.
相似化合物的比较
Similar Compounds
Luteinizing Hormone-Releasing Hormone: The natural hormone with a shorter half-life.
Gonadotropin-Releasing Hormone Analog: Synthetic analogs with modifications to enhance stability and potency.
Uniqueness
“Luteinizing Hormone-Releasing Hormone, 4-Chlorophenylalanine(2)-Tryptophan(3,6)-” is unique due to its enhanced stability and potency compared to the natural hormone. The presence of 4-chlorophenylalanine and tryptophan modifications provides increased resistance to enzymatic degradation, making it a valuable tool in research and therapeutic applications.
属性
CAS 编号 |
143873-63-6 |
|---|---|
分子式 |
C67H83ClN16O13 |
分子量 |
1355.9 g/mol |
IUPAC 名称 |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C67H83ClN16O13/c1-36(2)27-49(59(90)77-48(13-7-25-72-67(70)71)66(97)84-26-8-14-55(84)65(96)75-34-56(69)87)78-62(93)52(30-39-32-73-45-11-5-3-9-43(39)45)81-61(92)51(29-38-17-21-42(86)22-18-38)80-64(95)54(35-85)83-63(94)53(31-40-33-74-46-12-6-4-10-44(40)46)82-60(91)50(28-37-15-19-41(68)20-16-37)79-58(89)47-23-24-57(88)76-47/h3-6,9-12,15-22,32-33,36,47-55,73-74,85-86H,7-8,13-14,23-31,34-35H2,1-2H3,(H2,69,87)(H,75,96)(H,76,88)(H,77,90)(H,78,93)(H,79,89)(H,80,95)(H,81,92)(H,82,91)(H,83,94)(H4,70,71,72) |
InChI 键 |
KGEVHQGYWMMHDT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
手性 SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C8CCC(=O)N8 |
序列 |
XXWSYWLRPG |
同义词 |
D-pClPhe(2)-Trp(3)-Trp(6)-LHRH GnRH, D-pClPhe(2)-Trp(3)-Trp(6)- LHRH, 4-ClPhe(2)-Trp(3,6)- LHRH, D-pClPhe(2)-Trp(3)-Trp(6)- LHRH, D-pClphenylalanyl(2)-tryptophyl(3)-tryptophan(6)- LHRH-PTT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















